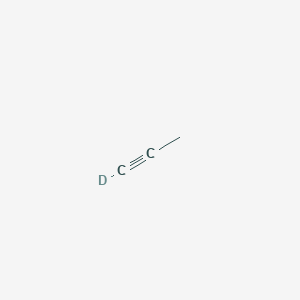

1-Deuterioprop-1-yne

Übersicht

Beschreibung

1-Deuterioprop-1-yne (also known as 1-deuterio-1-propynyl) is a unique member of the alkynyl family of compounds, with a carbon-carbon triple bond and a deuterium atom attached to the first carbon in the chain. It has been the subject of numerous scientific studies due to its potential applications in synthetic chemistry, drug discovery, and biochemistry.

Wissenschaftliche Forschungsanwendungen

Catalytic Hydrogenation of But-1-yne on Palladium : This study by Hub & Touroude (1988) explores the mechanism of catalytic hydrogenation of but-1-yne on palladium catalysts. The research highlights the significance of 1-Deuterioprop-1-yne in understanding catalysis and chemical reactions, especially the deuteration mechanism.

NMR Probe for Deuterated Biomolecules : Collier et al. (2017) designed a quadruple-resonance MAS NMR probe for solid-state NMR of extensively deuterated biomolecules. This technology is crucial for high-resolution studies of large biomolecular complexes, where deuteration improves resolution and sensitivity.

Ciprofloxacin Degradation by Lactobacillus reuteri : Qu et al. (2021) investigated Lactobacillus reuteri with the ability to degrade ciprofloxacin. This research highlights the role of deuterated compounds in studying drug degradation and environmental impacts.

Glycoprotein Motional Information via Deuteration : Bernstein, Hall, and Hull's (1979) study on glycoproteins utilized deuteration to gain insights into molecular motion. This approach is significant in biophysical and structural biology studies.

Conformation Studies of Methyl Beta-Lactoside : Bevilacqua, Thomson, and Prestegard (1990) utilized spin simulation and selective deuteration to study the conformation of methyl beta-lactoside when bound to ricin B-chain. This research demonstrates the application of deuteration in molecular conformation studies.

Drug Discovery Using Deuterium : Gant's (2014) perspective on using deuterium in drug discovery highlights its significance in understanding drug safety and disposition.

Zukünftige Richtungen

: Kaupbayeva, B., Murata, H., Matyjaszewski, K., Russell, A. J., Boye, S., & Lederer, A. (2021). A comprehensive analysis in one run – in-depth conformation studies of protein–polymer chimeras by asymmetrical flow field-flow fractionation. Chemical Science, 12, 13848. Link : 1-Deuterioprop-1-yne. (n.d.). Retrieved from S3332630 | smolecule website: Link

Eigenschaften

IUPAC Name |

1-deuterioprop-1-yne | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4/c1-3-2/h1H,2H3/i1D | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWWATHDPGQKSAR-MICDWDOJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C#CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

41.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methylacetylene-D1 | |

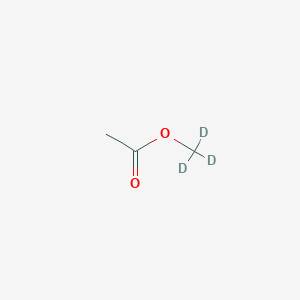

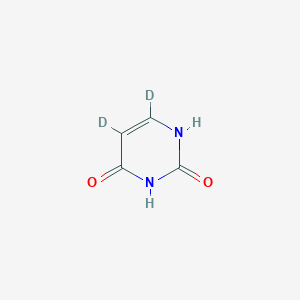

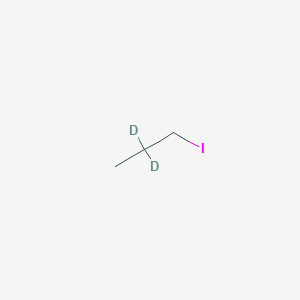

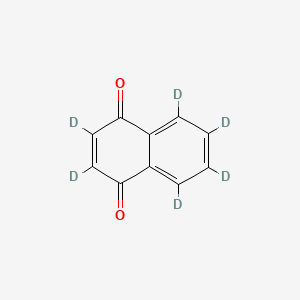

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

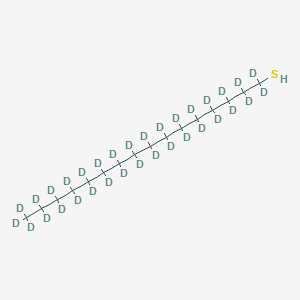

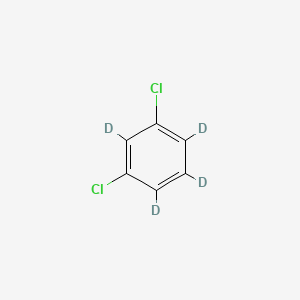

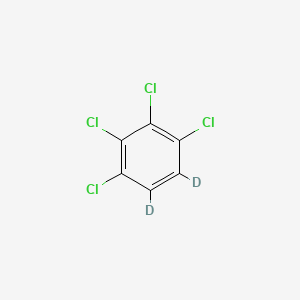

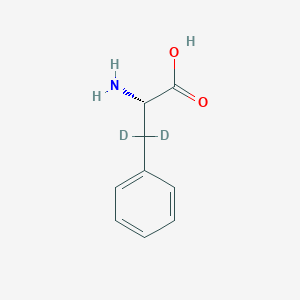

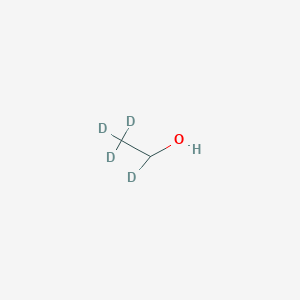

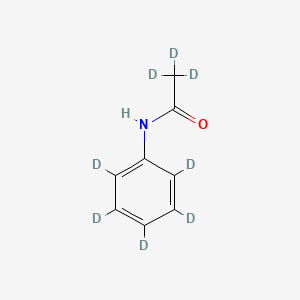

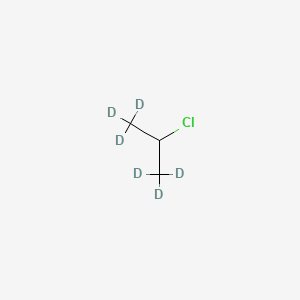

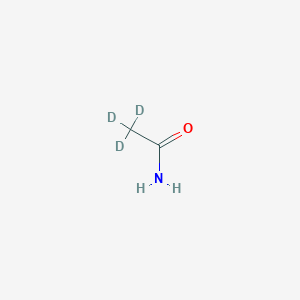

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.